Galactose 1-phosphate

Übersicht

Beschreibung

Alpha-D-Galactose-1-Phosphat ist ein Monosaccharidphosphat, genauer gesagt eine phosphorylierte Form von Galactose. Es spielt eine entscheidende Rolle im Galactose-Stoffwechsel, insbesondere im Leloir-Weg, wo es in Glucose-1-Phosphat umgewandelt wird. Diese Verbindung ist essenziell für die Synthese von Nukleotidzuckern, die Substrate für Glykosyltransferasen sind, die an Glykosylierungsreaktionen beteiligt sind .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Alpha-D-Galactose-1-Phosphat kann enzymatisch durch Phosphorolyse von Lactose unter Verwendung von Lactose-Phosphorylase-Enzymen synthetisiert werden. Dieses Verfahren beinhaltet die Verwendung permeabilisierter Escherichia-coli-Zellen, die Lactose-Phosphorylase-Enzyme enthalten, welche die Umwandlung von Lactose und anorganischem Phosphat in Alpha-D-Galactose-1-Phosphat und Glucose katalysieren .

Industrielle Produktionsverfahren: In industrieller Umgebung beinhaltet die Produktion von Alpha-D-Galactose-1-Phosphat die Verwendung von Biokatalysatoren wie gentechnisch veränderten Lactose-Phosphorylase-Enzymen. Das Reaktionsgemisch wird durch Anionenaustauschchromatographie und Ethanolfällung gereinigt, um hochreines Alpha-D-Galactose-1-Phosphat zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Alpha-D-Galactose-1-Phosphat unterliegt hauptsächlich Glykosylierungsreaktionen, bei denen es als Donorsubstrat für Glykosyltransferasen dient. Es kann auch an Phosphorylierungs- und Dephosphorylierungsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen:

Glykosylierung: Glykosyltransferasen werden verwendet, um die Galactose-Einheit auf Akzeptormoleküle zu übertragen.

Phosphorylierung: Anorganisches Phosphat wird in Gegenwart von Phosphorylase-Enzymen verwendet.

Dephosphorylierung: Phosphatase-Enzyme werden verwendet, um die Phosphatgruppe zu entfernen.

Hauptprodukte:

Glykosylierung: Glykokonjugate wie Glykoproteine und Glykolipide.

Phosphorylierung: Alpha-D-Galactose-1-Phosphat.

Dephosphorylierung: Galactose.

Wissenschaftliche Forschungsanwendungen

Clinical Applications

1. Diagnosis of Galactosemia

Galactosemia is a genetic disorder characterized by the inability to metabolize galactose properly, leading to the accumulation of Gal-1-P. Diagnosing this condition typically involves measuring the activity of galactose-1-phosphate uridylyltransferase (GALT), the enzyme responsible for converting Gal-1-P to uridine diphosphate galactose (UDP-Gal). Traditional methods for measuring GALT activity have limitations in specificity and sensitivity. Recent advancements have introduced liquid chromatography-tandem mass spectrometry (LC-MS/MS) as a more reliable assay for GALT activity, which can effectively diagnose various genotypes of galactosemia, particularly in patients with low residual enzyme activity .

2. Monitoring Treatment Efficacy

In patients diagnosed with galactosemia, monitoring levels of Gal-1-P can provide insights into treatment efficacy. A well-managed diet low in galactose should result in reduced levels of Gal-1-P in red blood cells. Studies indicate that even minor dietary indiscretions can lead to significant increases in Gal-1-P levels, highlighting its role as a biomarker for metabolic control .

| Parameter | Normal Levels | Galactosemia Patients |

|---|---|---|

| Gal-1-P Concentration | <0.5 mg/dL | >2.0 mg/dL |

| GALT Activity | Normal | Reduced |

Biochemical Research Applications

1. Understanding Metabolic Pathways

Research on Gal-1-P has provided insights into various metabolic pathways beyond galactose metabolism. For instance, studies have shown that elevated levels of Gal-1-P can inhibit key enzymes such as glucose-6-phosphatase and phosphoglucomutase, suggesting a link between galactose metabolism and broader glucose homeostasis . This highlights the compound's potential as a target for therapeutic interventions in metabolic disorders.

2. Enzyme Activity Studies

Gal-1-P serves as a substrate for studying enzyme kinetics in biochemical research. The development of novel assays using isotope-labeled substrates has improved the understanding of enzyme mechanisms involved in its metabolism. For example, researchers have utilized stable isotope-labeled Gal-1-P to investigate GALT activity in various tissues, enhancing our understanding of tissue-specific metabolism and enzyme regulation .

Biotechnological Applications

1. Fermentation Processes

Gal-1-P is also being explored in biotechnological applications, particularly in fermentation processes involving yeast strains engineered for enhanced galactose utilization. For instance, genetically modified Saccharomyces cerevisiae strains capable of metabolizing D-galacturonic acid have been developed to utilize pectin-rich substrates efficiently . This application could lead to more sustainable biofuel production methods.

2. Drug Development

The role of Gal-1-P in cellular signaling pathways has prompted investigations into its potential as a therapeutic target. By modulating Gal-1-P levels or mimicking its effects, researchers aim to develop new drugs that could address metabolic disorders linked to galactose metabolism .

Case Studies

Case Study 1: LC-MS/MS Assay Development

A study focused on developing an LC-MS/MS assay for measuring GALT activity highlighted its advantages over traditional methods. The assay demonstrated high specificity and sensitivity, allowing for accurate diagnosis and monitoring of patients with varying degrees of enzyme deficiency .

Case Study 2: Enzyme Kinetics and Inhibition Studies

Another research effort investigated how elevated Gal-1-P levels affect glucose metabolism by inhibiting key enzymes involved in glycolysis and gluconeogenesis. The findings suggested that managing dietary intake of galactose could mitigate these inhibitory effects and improve overall metabolic health .

Wirkmechanismus

Alpha-D-Galactose-1-Phosphate exerts its effects through its role in the Leloir pathway of galactose metabolism. It is converted to glucose-1-phosphate by the enzyme galactose-1-phosphate uridylyltransferase. This conversion is crucial for the proper utilization and metabolism of galactose in the body . The molecular targets involved include enzymes such as galactokinase and galactose-1-phosphate uridylyltransferase .

Vergleich Mit ähnlichen Verbindungen

Alpha-D-Glucose-1-Phosphate: Another monosaccharide phosphate involved in carbohydrate metabolism.

Beta-D-Galactose-1-Phosphate: An isomer of Alpha-D-Galactose-1-Phosphate with similar metabolic roles.

Uniqueness: Alpha-D-Galactose-1-Phosphate is unique due to its specific role in the Leloir pathway and its involvement in the synthesis of nucleotide sugars. Unlike Alpha-D-Glucose-1-Phosphate, which is involved in glycogen synthesis, Alpha-D-Galactose-1-Phosphate is primarily involved in galactose metabolism .

Biologische Aktivität

Galactose 1-phosphate (Gal-1-P) is a critical intermediate in the metabolism of galactose, primarily involved in the Leloir pathway. This compound is particularly significant due to its association with galactosemia, a genetic disorder caused by deficiencies in enzymes responsible for galactose metabolism. This article explores the biological activity of Gal-1-P, focusing on its enzymatic interactions, pathological implications, and research findings.

Enzymatic Role and Mechanism

This compound is primarily acted upon by the enzyme galactose-1-phosphate uridylyltransferase (GALT) , which catalyzes the conversion of UDP-glucose and Gal-1-P into glucose 1-phosphate and UDP-galactose. This reaction is a key step in the Leloir pathway, essential for metabolizing galactose into glucose, which can be utilized for energy production.

The mechanism by which GALT operates involves a ping-pong bi-bi kinetics model, wherein the enzyme alternates between two substrates to produce two products. The His166 residue in GALT plays a crucial role as a nucleophile, facilitating the transfer of the uridyl group from UDP-glucose to Gal-1-P .

Pathophysiological Implications

The accumulation of Gal-1-P is toxic and is implicated in the pathophysiology of classic galactosemia . In this condition, mutations in the GALT gene lead to reduced enzyme activity, resulting in elevated levels of Gal-1-P, which can cause damage to various tissues, particularly the liver and brain. The toxic effects are thought to arise from oxidative stress and disruption of normal metabolic pathways, including nucleotide and RNA metabolism .

Table 1: Effects of Elevated this compound Levels

| Effect | Description |

|---|---|

| Oxidative Stress | Increased reactive oxygen species leading to cellular damage. |

| Endoplasmic Reticulum Stress | Disruption of protein folding and function. |

| Inhibition of Enzymes | Interference with other metabolic enzymes affecting overall metabolism. |

Case Studies and Research Findings

Research has demonstrated that individuals with classic galactosemia exhibit significant clinical improvement over time despite ongoing inability to metabolize galactose due to dietary restrictions. This phenomenon has been attributed to decreased levels of Gal-1-P as patients age, alongside reduced exposure to dietary galactose .

A study assessing GALT activity through indirect measurement methods found that even low concentrations of Gal-1-P could inhibit enzyme activity significantly. In cases where concentrations were increased (up to 5 mM), some transferase activity was observed, suggesting that substrate concentration can influence enzyme kinetics in affected individuals .

Table 2: GALT Activity Measurement Results

| Patient Type | GALT Activity (mU/mg protein) | Gal-1-P Concentration (mM) |

|---|---|---|

| Normal | 20 | 0.04 |

| Classic CG | Undetectable | 0.04 |

| Classic CG | Significant at higher levels | 5 |

Eigenschaften

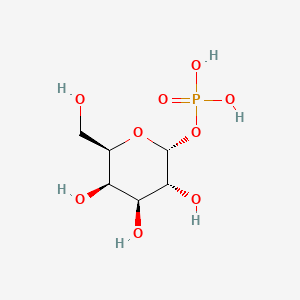

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O9P/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13/h2-10H,1H2,(H2,11,12,13)/t2-,3+,4+,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXXFSFRBOHSIMQ-FPRJBGLDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OP(=O)(O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80177082 | |

| Record name | Galactose-1-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Galactose 1-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000645 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2255-14-3 | |

| Record name | D-Galactose 1-phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2255-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Galactose-1-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002255143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alpha-D-Galactose-1-Phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02317 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Galactose-1-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-D-GALACTOSE 1-PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Z9Z6N3GH4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Galactose 1-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000645 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary metabolic pathway involving galactose-1-phosphate?

A1: Galactose-1-phosphate is a crucial intermediate in the Leloir pathway, responsible for converting galactose obtained from dietary sources, primarily lactose, into glucose-1-phosphate. [, , , , ]

Q2: How does galactose-1-phosphate contribute to the pathogenesis of classic galactosemia?

A2: Classic galactosemia arises from mutations in the GALT gene, leading to a deficiency in GALT activity. [, , , , ] This deficiency prevents the conversion of Gal-1-P to UDP-galactose, resulting in the accumulation of Gal-1-P within cells. This accumulation is thought to be a major contributor to the toxic effects observed in this disorder. [, , , , , , , ]

Q3: What are the potential long-term complications associated with elevated Gal-1-P levels in galactosemia?

A3: Despite dietary restriction of galactose, individuals with galactosemia can experience long-term complications such as developmental delays, speech difficulties, and primary ovarian insufficiency in females. [, , , , ] The exact mechanisms by which Gal-1-P contributes to these complications are still under investigation.

Q4: Are there other enzymatic defects in galactose metabolism besides GALT deficiency?

A4: Yes, deficiencies in other enzymes of the Leloir pathway, namely galactokinase (GALK) and UDP-galactose 4-epimerase (GALE), can also disrupt galactose metabolism and lead to less severe forms of galactosemia (Type II and III, respectively). [, , ]

Q5: What is the molecular formula and weight of galactose-1-phosphate?

A5: The molecular formula of Galactose-1-phosphate is C6H13O9P. Its molecular weight is 260.14 g/mol.

Q6: How is galactose-1-phosphate typically measured in a clinical setting?

A6: Erythrocyte Gal-1-P levels are a standard measure for monitoring dietary compliance and disease severity in galactosemia patients. [] While no commercial kits are readily available, several analytical methods have been developed for its quantification, including gas chromatography-mass spectrometry (GC-MS) and enzymatic assays. [, , ]

Q7: Can you describe the principle behind the enzymatic assay for Gal-1-P quantification?

A7: The enzymatic assay relies on the reverse reaction catalyzed by GALT. Exogenous GALT is added to erythrocyte lysates, and the amount of radiolabeled glucose-1-phosphate formed from the conversion of Gal-1-P and radiolabeled UDP-glucose is proportional to the initial Gal-1-P concentration. []

Q8: What are the current treatment strategies for managing elevated galactose-1-phosphate levels in galactosemia?

A8: The mainstay of treatment for classic galactosemia is lifelong dietary restriction of galactose. [, ] This involves eliminating milk and dairy products and carefully monitoring galactose intake from other sources.

Q9: Are there any alternative therapeutic strategies being explored for addressing the underlying cause of Gal-1-P accumulation?

A9: Research is ongoing to develop therapies that address the root cause of Gal-1-P accumulation, such as enzyme replacement therapy or gene therapy to restore GALT activity. Additionally, strategies to inhibit galactokinase (GALK1), the enzyme responsible for Gal-1-P synthesis, are being explored as a potential treatment avenue. []

Q10: How can fragment-based drug discovery contribute to the development of new galactokinase inhibitors?

A10: Fragment-based screening using X-ray crystallography has identified novel allosteric binding sites on GALK1, paving the way for the design of more potent and selective inhibitors that could potentially modulate Gal-1-P levels. []

Q11: What model organisms are used to study galactose metabolism and galactosemia?

A11: Several model organisms, including bacteria (Escherichia coli), yeast (Saccharomyces cerevisiae), fruit flies (Drosophila melanogaster), and mice, have been instrumental in furthering our understanding of the Leloir pathway, GALT function, and the pathogenesis of galactosemia. [, , , ]

Q12: How do studies on the structure and function of GALT contribute to our understanding of galactosemia?

A12: Structural analysis of GALT, including the investigation of disease-causing mutations like Q188R, provides valuable insights into the enzyme's catalytic mechanism and the impact of mutations on its stability and activity. [, , ] These insights are crucial for developing targeted therapies for galactosemia.

Q13: What are some promising areas for future research in the field of galactose metabolism and galactosemia?

A13: Future research directions include: * Elucidating the precise mechanisms linking Gal-1-P accumulation to long-term complications in galactosemia. * Developing sensitive and specific biomarkers to monitor treatment efficacy and predict long-term outcomes. [] * Exploring novel therapeutic strategies targeting GALT, such as pharmacological chaperones or gene editing approaches. * Investigating the potential of personalized medicine approaches tailored to an individual's genetic and metabolic profile.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.